Dimethyl 2-(4-methoxyphenyl)succinate
Description
Dimethyl 2-(4-methoxyphenyl)succinate is a succinic acid derivative featuring two methyl ester groups and a 4-methoxyphenyl substituent at the second carbon of the succinate backbone. It is synthesized via Ni-catalyzed reductive C-O bond arylation of oxalates derived from α-hydroxy esters, yielding a colorless oil with a melting point of 90–91°C . The compound’s structure is confirmed by spectroscopic methods, including $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS, which align with reported data .
Properties
CAS No. |
22248-26-6 |
|---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
dimethyl 2-(4-methoxyphenyl)butanedioate |
InChI |
InChI=1S/C13H16O5/c1-16-10-6-4-9(5-7-10)11(13(15)18-3)8-12(14)17-2/h4-7,11H,8H2,1-3H3 |
InChI Key |
JCYQYZOIHQQYDQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(CC(=O)OC)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Ester Groups
Altering the ester groups on the succinate backbone significantly impacts physical properties and reactivity:
- Dimethyl 2-(4-Methoxyphenyl)Succinate : Methyl esters confer moderate polarity, with a melting point of 90–91°C and solubility in common organic solvents (e.g., ethyl acetate, petroleum ether) .
- 4-Benzyl 1-Methyl 2-(4-Methoxyphenyl)Succinate (): The benzyl ester introduces aromatic bulk, likely reducing solubility in non-polar solvents and increasing steric hindrance in reactions.
- 4-Ethyl 1-Methyl 2-(4-Methoxyphenyl)Succinate (): Ethyl esters may lower melting points compared to methyl esters due to increased alkyl chain flexibility.
Substituent Modifications
- Sulfur-Containing Analog : Dimethyl 2-((4-methoxyphenyl)thio)succinate (4i, ) replaces the oxygen atom in the methoxyphenyl group with sulfur. This substitution alters electronic properties, as evidenced by distinct $ ^1H $ NMR shifts (e.g., δ 2.94 ppm for CH$_2$ adjacent to sulfur) and HRMS data (m/z 333.1127) .
Physical and Spectroscopic Properties
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